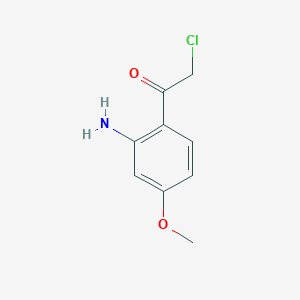![molecular formula C20H15N3O4 B8529640 N-[3-hydroxy-2-(3-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B8529640.png)
N-[3-hydroxy-2-(3-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-[3-hydroxy-2-(3-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide is a complex organic molecule that features an imidazole ring, a phenyl group, a hydroxy group, an acetamido group, and a benzopyranone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-2-(3-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide typically involves multiple steps, starting with the preparation of the imidazole ring and its subsequent attachment to the phenyl group. The benzopyranone structure is then synthesized and functionalized with hydroxy and acetamido groups. The reaction conditions often involve the use of solvents like dichloromethane, tetrahydrofuran, and reagents such as N,N-Diisopropylethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
The compound N-[3-hydroxy-2-(3-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include ketones, amines, and substituted imidazole derivatives, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-[3-hydroxy-2-(3-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level .
Medicine
In medicine, this compound is investigated for its therapeutic potential. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent .
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties .
Mecanismo De Acción
The mechanism of action of N-[3-hydroxy-2-(3-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the acetamido group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Imidazole derivatives: Such as 1-(3-aminopropyl)imidazole and 3-imidazol-1-yl-propionic acid.
Benzopyranone derivatives: Such as coumarin and flavonoids.
Uniqueness
The uniqueness of N-[3-hydroxy-2-(3-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide lies in its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C20H15N3O4 |
|---|---|
Peso molecular |
361.3 g/mol |
Nombre IUPAC |
N-[3-hydroxy-2-(3-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide |
InChI |
InChI=1S/C20H15N3O4/c1-12(24)22-14-5-6-17-16(10-14)18(25)19(26)20(27-17)13-3-2-4-15(9-13)23-8-7-21-11-23/h2-11,26H,1H3,(H,22,24) |
Clave InChI |
FZJIJJAKOGNDOJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC(=CC=C3)N4C=CN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Ethyl-N-[2-(4-morpholinyl)ethyl]-2-thiophenesulfonamide](/img/structure/B8529569.png)
![(S)-Tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B8529575.png)
![N-([1,1'-Biphenyl]-4-carbonyl)-D-glutamic acid](/img/structure/B8529577.png)


![[(2,4-Difluoro-phenyl)-methyl-amino]-acetic acid methyl ester](/img/structure/B8529590.png)

![1-{[(Furan-2-yl)methylidene]amino}piperazine-2,3-dione](/img/structure/B8529609.png)





![methyl 6-[6-methoxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate](/img/structure/B8529647.png)
